1-benzyl-N-{2-[(cyclohexylcarbonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-benzyl-N-{2-[(cyclohexylcarbonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a pyrrolidine ring, a benzyl group, and a cyclohexylcarbonyl group, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-{2-[(cyclohexylcarbonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the benzyl group, and the attachment of the cyclohexylcarbonyl group. Common synthetic routes may involve:
Cyclization Reactions: Formation of the pyrrolidine ring through cyclization of appropriate precursors.
Nucleophilic Substitution: Introduction of the benzyl group via nucleophilic substitution reactions.
Amidation: Attachment of the cyclohexylcarbonyl group through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N-{2-[(cyclohexylcarbonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-benzyl-N-{2-[(cyclohexylcarbonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-benzyl-N-{2-[(cyclohexylcarbonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-N-{2-[(cyclohexylcarbonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide: shares similarities with other pyrrolidine derivatives and benzyl-substituted compounds.
Cyclohexylcarbonyl derivatives: Compounds with similar cyclohexylcarbonyl groups may exhibit comparable properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C21H29N3O3 |
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Molecular Weight |
371.5 g/mol |
IUPAC Name |
1-benzyl-N-[2-(cyclohexanecarbonylamino)ethyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H29N3O3/c25-19-13-18(15-24(19)14-16-7-3-1-4-8-16)21(27)23-12-11-22-20(26)17-9-5-2-6-10-17/h1,3-4,7-8,17-18H,2,5-6,9-15H2,(H,22,26)(H,23,27) |
InChI Key |
PYCXOSGLRQXHGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NCCNC(=O)C2CC(=O)N(C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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